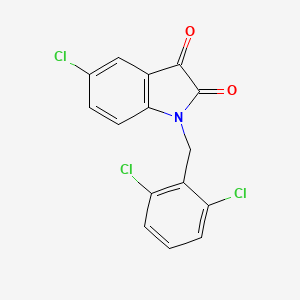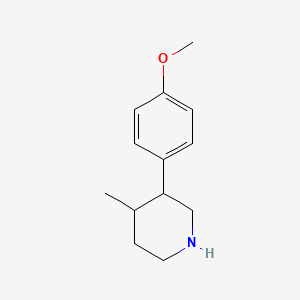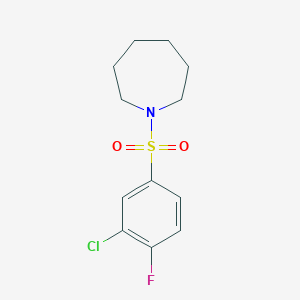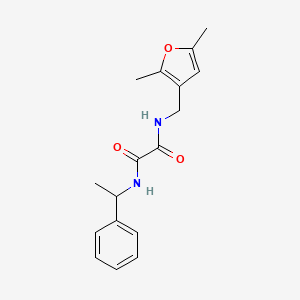
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione (5-Cl-DBI) is a novel indole-based compound with a wide range of potential applications in science and medicine. It was first synthesized in the laboratory in 2014 and has since been studied for its unique properties and potential therapeutic benefits. 5-Cl-DBI has been studied for its ability to modulate biological pathways and its potential to be used as a drug target. It has been found to have a variety of applications, including as a drug target, an anti-inflammatory agent, and a therapeutic agent for cancer.
作用機序
The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is not yet fully understood. It is thought to modulate the activity of certain enzymes and proteins, and to interact with various receptors and enzymes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has also been found to interact with the receptor for advanced glycation endproducts (RAGE), which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of certain genes and proteins, and to inhibit the activity of certain enzymes and receptors. It has been found to have anti-inflammatory and anti-cancer properties, and to inhibit the production of inflammatory mediators. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
実験室実験の利点と制限
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has a number of advantages and limitations when it comes to laboratory experiments. It is a simple and efficient compound to synthesize in the laboratory, and it can be used in a variety of applications. However, it is important to note that 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is a novel compound and its effects are still not fully understood. It is also important to note that it has not yet been tested in humans, and its safety and efficacy in humans is still unknown.
将来の方向性
There are a number of potential future directions for research on 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione. These include further research into its mechanism of action, its potential therapeutic applications, and its safety and efficacy in humans. Additionally, further research could be done to explore the potential of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione as a drug target, and to identify new compounds with similar properties. Finally, further research could be done to investigate the potential of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione as a tool for drug discovery and development.
合成法
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione was first synthesized in the laboratory in 2014 through a reaction of 2,6-dichlorobenzyl bromide and 5-chloro-1H-indole-2,3-dione in the presence of anhydrous potassium carbonate. The reaction was carried out at room temperature and the product was obtained in a yield of 70%. The synthesis of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is simple and efficient, and can be performed in a single step.
科学的研究の応用
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has been studied extensively for its potential applications in scientific research. It has been found to modulate biological pathways and has been studied for its potential to be used as a drug target. 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has been studied for its anti-inflammatory properties and its potential to be used as an anti-cancer agent. It has also been studied for its potential to be used as a therapeutic agent for the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
特性
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-4-5-13-9(6-8)14(20)15(21)19(13)7-10-11(17)2-1-3-12(10)18/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVCWGATPMWMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)



![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)
